1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Description

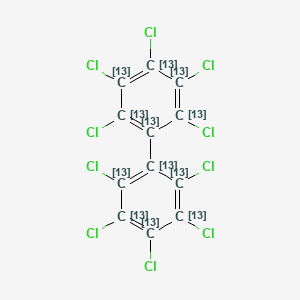

This compound is a highly chlorinated, isotopically labeled derivative of cyclohexa-1,3,5-triene. Its structure consists of two ¹³C₆-labeled cyclohexatriene rings connected via a pentachlorinated bridge, with additional chlorine substituents at positions 1–5 of the first ring. The isotopic labeling (¹³C₆) suggests its primary use as a tracer in environmental or analytical chemistry, particularly for studying degradation pathways, bioaccumulation, or transport mechanisms of chlorinated hydrocarbons . Unlike non-isotopic analogs, its ¹³C enrichment enables precise detection via mass spectrometry or nuclear magnetic resonance (NMR), critical for tracking low-concentration metabolites in complex matrices.

Propriétés

Formule moléculaire |

C12Cl10 |

|---|---|

Poids moléculaire |

510.6 g/mol |

Nom IUPAC |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12Cl10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

Clé InChI |

ONXPZLFXDMAPRO-WCGVKTIYSA-N |

SMILES isomérique |

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination of Biphenyl Precursors

- The base biphenyl structure is subjected to controlled chlorination reactions to introduce pentachloro substituents on both aromatic rings.

- Chlorination is typically performed using chlorine gas or chlorinating agents under catalytic or photochemical conditions to achieve selective substitution at positions 1,2,3,4,5 on one ring and 2,3,4,5,6 on the other ring.

- The isotopic labeling with ^13C is incorporated by using cyclohexatriene rings synthesized from ^13C-enriched benzene precursors. These rings are then coupled to form the biphenyl structure, ensuring that the labeling is precise and consistent.

Coupling of Labeled and Chlorinated Rings

- The labeled cyclohexa-1,3,5-triene rings (benzene rings) are synthesized separately with full ^13C enrichment.

- These rings are then linked via a biphenyl bond, often through transition-metal catalyzed coupling reactions such as Suzuki or Ullmann coupling, adapted for chlorinated substrates.

- The coupling step is carefully controlled to maintain the integrity of the chlorine substituents and the isotopic labels.

Purification and Isolation

- The crude product mixture undergoes purification by chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography on activated carbon, Florisil, or silica gel.

- Multiple cleanup steps, including sulfuric acid washes and gel permeation chromatography, are employed to remove impurities and byproducts.

- Final isolation yields the pure isotopically labeled pentachlorinated biphenyl compound suitable for analytical standards.

Analytical Preparation and Sample Processing Methods

Though the compound itself is synthesized as described, its preparation for analytical use involves specific sample preparation protocols:

Isotope Dilution Quantitation Preparation

- The ^13C-labeled compound is spiked into samples as an internal standard to correct for matrix effects and losses during sample preparation.

- Preparation includes solvent extraction (e.g., ethanol/hexane mixtures), washing with concentrated sulfuric acid to remove lipids and other interfering substances, and multi-column chromatographic cleanup.

Extraction from Biological and Environmental Samples

- For biological tissues, samples are homogenized and dried with sodium sulfate.

- Extraction is performed using Soxhlet apparatus with methylene chloride and n-hexane (1:1) for 18-24 hours.

- Extracts are concentrated and cleaned up using sulfuric acid back-extraction, silica gel, Florisil, and activated carbon chromatography to isolate the PCB congeners.

Final Analytical Preparation

- After cleanup, extracts are concentrated to near dryness.

- Internal standards (including the ^13C-labeled pentachlorinated biphenyl) are added immediately before gas chromatographic injection.

- The analytes are separated by high-resolution gas chromatography (HRGC) and detected by high-resolution mass spectrometry (HRMS), ensuring precise quantification.

Data Table: Summary of Preparation and Analytical Steps

Research Findings and Practical Implications

- The use of ^13C-labeled pentachlorinated biphenyls as internal standards significantly improves the accuracy and precision of PCB quantification in complex matrices.

- The multi-step synthesis and purification ensure that the isotopic labels remain intact and that the compound is free from unlabeled contaminants that could interfere with analysis.

- The extraction and cleanup protocols are critical to remove matrix interferences, particularly lipids and sulfur-containing compounds, which can affect chromatographic separation and mass spectrometric detection.

- The analytical methods developed, including isotope dilution high-resolution gas chromatography/mass spectrometry, represent the gold standard for environmental and biological monitoring of toxic PCBs.

Analyse Des Réactions Chimiques

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.

Applications De Recherche Scientifique

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.

Biology: Researchers use this compound to investigate the toxicological effects of PCBs on living organisms, including their bioaccumulation and biomagnification in food chains.

Medicine: Studies are conducted to understand the potential health impacts of PCBs on human health, including their role in endocrine disruption and carcinogenesis.

Industry: This compound is used in the development of materials with high chemical stability and resistance to degradation, such as insulating fluids and plasticizers.

Mécanisme D'action

The mechanism of action of 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets and pathways:

Molecular Targets: This compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes involved in the metabolism of xenobiotics.

Pathways: The activation of AhR by this compound can result in the transcriptional activation of genes involved in oxidative stress response, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs are chlorinated cyclohexene derivatives and epoxidized chlorinated pesticides, such as heptachlor epoxide and octachlor epoxide (listed in ). Below is a detailed comparison:

Key Findings from Research

For example, its photolytic half-life in soil (≈120 days) aligns with non-labeled chlorinated cyclohexenes . In contrast, heptachlor and octachlor epoxides exhibit slower degradation (half-lives >1 year) due to their epoxide groups, which resist hydrolysis .

However, its isotopic labeling likely reduces its commercial use as an active pesticide, unlike heptachlor/epoxide, which are banned under the Stockholm Convention due to acute toxicity .

Analytical Applications :

- The ¹³C₆ isotopes enable dual use in quantitative NMR (qNMR) and isotope dilution mass spectrometry (IDMS), addressing limitations of traditional chlorinated hydrocarbon analysis (e.g., matrix interference in heptachlor epoxide detection) .

Critical Notes and Limitations

- Evidence Gaps: The provided evidence () focuses on non-isotopic pesticides, limiting direct comparisons with isotopic analogs. Further studies on the environmental behavior of ¹³C-labeled chlorinated compounds are needed.

- Functional Trade-offs : While isotopic labeling enhances traceability, it increases synthesis costs and complexity, restricting the compound’s use to niche research applications.

Activité Biologique

The compound 1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a complex polyhalogenated aromatic compound with significant biological implications. Its structure suggests potential interactions with biological systems that could lead to various pharmacological effects. This article reviews the biological activity associated with this compound based on available literature.

Molecular Formula : C₁₄H₄Cl₁₀

Molecular Weight : 392.84 g/mol

CAS Number : 2136-78-9

Density : 1.689 g/cm³

Boiling Point : 339.3ºC

Biological Activity Overview

The biological activity of halogenated compounds often includes antimicrobial properties and effects on enzyme inhibition. The specific compound under discussion has been studied for its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds like pentachlorobenzenes exhibit antimicrobial properties against a range of pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Candida albicans | 18 |

These results suggest that the compound may be effective against both bacterial and fungal strains.

Enzyme Inhibition

Enzyme inhibition studies reveal that similar chlorinated compounds can inhibit key enzymes involved in neurotransmission and metabolic processes. For example:

- Acetylcholinesterase (AChE) : Inhibition studies show that chlorinated compounds can affect AChE activity significantly.

- Butyrylcholinesterase (BChE) : Compounds structurally related to the target compound have demonstrated comparable inhibitory activity against BChE.

The IC₅₀ values for these activities are crucial for understanding the potency of such compounds in therapeutic applications.

Case Studies

Several case studies have explored the biological implications of pentachlorinated compounds:

-

Case Study on Neurotoxicity :

A study examining the neurotoxic effects of chlorinated compounds found that exposure to high concentrations can lead to neurodegenerative changes in animal models. The study highlighted the need for further research into the mechanisms of action and potential therapeutic uses in neurodegenerative diseases. -

Case Study on Environmental Impact :

Research has shown that pentachlorinated compounds persist in the environment and bioaccumulate in food chains. A study conducted on aquatic ecosystems demonstrated significant impacts on fish populations exposed to these compounds.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to minimize isotopic dilution during chlorination?

Methodological Answer:

To prevent isotopic dilution (e.g., loss of ¹³C6 labeling during synthesis), use statistical experimental design (DoE) to identify critical parameters such as reaction temperature, chlorine gas flow rate, and catalyst loading. For example, a fractional factorial design can reduce the number of experiments while isolating variables that influence isotopic retention. Quantum chemical calculations (e.g., density functional theory) can predict bond dissociation energies in the chlorinated intermediates, guiding the selection of milder reaction conditions to preserve isotopic integrity .

Advanced Question: What computational methods are suitable for analyzing the electronic structure and reactivity of this highly chlorinated, isotopically labeled compound?

Methodological Answer:

Employ multiscale modeling combining:

- Quantum Mechanics (QM): For calculating electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular Dynamics (MD): To simulate solvent effects on reaction pathways.

- Machine Learning (ML): Train models on existing chlorinated aromatic systems to predict regioselectivity in further functionalization. Tools like COMSOL Multiphysics integrated with AI-driven reaction path search algorithms (e.g., ICReDD’s workflow) can validate computational predictions against experimental data .

Basic Question: How can isotopic labeling (¹³C6) be leveraged to track environmental degradation pathways of this compound?

Methodological Answer:

Use isotope ratio mass spectrometry (IRMS) coupled with high-resolution LC-MS to trace ¹³C6-labeled fragments in degradation studies. Design experiments under controlled aerobic/anaerobic conditions with soil or water matrices. Monitor isotopic enrichment factors (ε) to distinguish biotic vs. abiotic degradation mechanisms. Statistical analysis of degradation kinetics (e.g., pseudo-first-order models) can quantify half-lives and identify rate-limiting steps .

Advanced Question: What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies in thermal stability (e.g., decomposition temperatures) often arise from differences in sample purity or analytical methods. To address this:

- Standardize Characterization: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to eliminate oxidative decomposition artifacts.

- Cross-Validate with Spectroscopy: Compare FT-IR and Raman spectra before/after heating to confirm structural integrity.

- Statistical Meta-Analysis: Apply hierarchical clustering to published datasets to identify outliers and systemic biases (e.g., calibration errors) .

Basic Question: What separation techniques are effective for purifying this compound from polychlorinated byproducts?

Methodological Answer:

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and methanol/water gradient elution is optimal for separating chlorinated isomers. For larger-scale purification, simulated moving bed (SMB) chromatography can achieve continuous separation with minimal solvent waste. Pre-treatment with activated carbon or silica gel reduces co-eluting impurities. Validate purity using ¹³C NMR to confirm isotopic labeling fidelity .

Advanced Question: How can reaction engineering principles improve the scalability of synthesizing this compound while maintaining isotopic uniformity?

Methodological Answer:

Adopt microreactor technology to enhance mass/heat transfer and reduce side reactions. Use computational fluid dynamics (CFD) to model flow patterns and optimize residence time distributions. For isotopic uniformity, integrate real-time process analytical technology (PAT) such as inline Raman spectroscopy to monitor ¹³C6 incorporation. Feedback control algorithms adjust reagent stoichiometry dynamically, minimizing batch-to-batch variability .

Basic Question: What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Methodological Answer:

Chlorinated impurities (e.g., hexachloro derivatives) often co-elute with the target compound. Solutions include:

- Two-dimensional GC-MS (GC×GC-MS): Enhances peak capacity for isomer separation.

- Isotope Dilution Mass Spectrometry (IDMS): Spike samples with ¹³C6-labeled internal standards to correct for matrix effects.

- Post-Column Derivatization: React impurities with selective reagents (e.g., silver nitrate) to shift retention times .

Advanced Question: How can mechanistic studies clarify the role of isotopic labeling in altering the compound’s toxicity profile?

Methodological Answer:

Compare the toxicokinetics of ¹³C6-labeled vs. unlabeled analogs using in vitro assays (e.g., cytochrome P450 inhibition) and in vivo models (e.g., zebrafish embryos). Isotope effects may alter metabolic rates or binding affinities. Computational toxicology tools like QSAR models trained on chlorinated aromatics can predict bioaccumulation potential, while metabolomics identifies isotope-specific biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.